molecular formula C4H11IN2S B589345 S,N,N'-Trimethylisothiouronium-d9 Iodide CAS No. 1331643-02-7

S,N,N'-Trimethylisothiouronium-d9 Iodide

Cat. No.: B589345
CAS No.: 1331643-02-7
M. Wt: 255.165
InChI Key: VAKZYIIFXHRFIA-KYRNGWDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S,N,N'-Trimethylisothiouronium-d9 Iodide (CAS: 1331643-02-7) is a deuterated derivative of the non-deuterated compound N,N’-S-Trimethylisothiouronium Iodide (CAS: 6972-04-9). Its molecular formula is C₄H₂D₉IN₂S, with a molecular weight of 255.17 g/mol . The compound is characterized by nine deuterium atoms replacing hydrogen atoms, enhancing its utility in isotopic labeling for tracking metabolic pathways or reaction mechanisms in biochemical and pharmaceutical research. It is supplied as a pure solid, requiring storage under controlled conditions (2–8°C, protected from light and air) .

Properties

CAS No.

1331643-02-7

Molecular Formula

C4H11IN2S

Molecular Weight

255.165

IUPAC Name

trideuteriomethyl N,N/'-bis(trideuteriomethyl)carbamimidothioate;hydroiodide

InChI

InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H/i1D3,2D3,3D3;

InChI Key

VAKZYIIFXHRFIA-KYRNGWDOSA-N

SMILES

CNC(=NC)SC.I

Synonyms

N,N,S-Trimethylthiopseudourea-d9 Hydriodide;  2,3,3-Trimethyl-2-thio-pseudourea-d9 Monohydriodide;  N,N-Dimethyl-carbamimidothioic Acid-d9 Methyl Ester Monohydriodide; 

Origin of Product

United States

Preparation Methods

Direct Synthesis Using Deuterated Methyl Iodide

The most straightforward method employs CD3_3I in place of CH3_3I during alkylation. This approach ensures uniform deuterium distribution but requires rigorous anhydrous conditions to prevent proton exchange with moisture.

Reaction Conditions :

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

  • Temperature: 40–60°C

  • Time: 24–48 hours under reflux

  • Yield: 70–85% (reported for analogous compounds)

Mechanistic Considerations :
The reaction proceeds via an SN_\text{N}2 mechanism, where iodide acts as the leaving group. Steric hindrance at the sulfur center may slow quaternization, necessitating excess CD3_3I and prolonged reaction times.

Post-Synthetic Deuterium Exchange

An alternative route involves synthesizing the non-deuterated compound first, followed by deuterium exchange using D2_2O or CD3_3OD. However, this method risks incomplete exchange and isotopic dilution, making it less favorable for high-purity applications.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing the transition state. However, THF is preferred for deuterated syntheses due to its low tendency to participate in proton exchange.

Temperature and Time

Elevated temperatures (50–60°C) accelerate alkylation but risk decomposition of the isothiouronium core. Kinetic studies of analogous S-acylisothiouronium salts suggest optimal stability at 40–45°C, with yields plateauing after 36 hours.

Stoichiometry

A 3:1 molar ratio of CD3_3I to thiourea derivative ensures complete methylation. Excess reagent drives the reaction to completion but complicates purification due to residual iodide salts.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted CD3_3I and byproducts. Slow cooling (-20°C) yields needle-like crystals with >99% purity, as confirmed by melting point analysis.

Spectroscopic Validation

  • NMR : 1^1H NMR should show absence of proton signals in the methyl regions (δ 3.0–3.5 ppm).

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 256.1 ([M-I]+^+), with isotopic patterning confirming deuterium incorporation.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

CD3_3I is significantly more expensive than CH3_3I, with current market prices exceeding $2,000 per gram. This necessitates efficient recycling of solvents and unreacted reagents to offset costs.

Regulatory Considerations

Synthetic protocols must adhere to Good Manufacturing Practices (GMP) for pharmaceutical intermediates. Residual solvent levels (e.g., THF < 720 ppm) and heavy metal contaminants are tightly controlled.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Direct CD3_3I route7899.51,850
Post-exchange6595.21,200

Data extrapolated from analogous syntheses.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable precise control over reaction parameters, reducing CD3_3I usage by 30% compared to batch processes. Residence times of 10–15 minutes at 50°C achieve comparable yields.

Catalytic Deuterium Incorporation

Palladium-based catalysts facilitate H/D exchange at lower temperatures (25–30°C), though applicability to isothiouronium salts remains experimental .

Chemical Reactions Analysis

Types of Reactions: S,N,N’-Trimethylisothiouronium-d9 Iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiourea derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds.

Scientific Research Applications

Chemistry: S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: In biological research, it is used to trace metabolic pathways and understand the role of sulfur-containing compounds in cellular processes.

Medicine: The compound is employed in medical research to develop diagnostic tools and therapeutic agents, particularly in the study of sulfur metabolism and related disorders.

Industry: In the industrial sector, S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a reference standard for quality control and analytical testing of sulfur-containing compounds.

Mechanism of Action

The mechanism of action of S,N,N’-Trimethylisothiouronium-d9 Iodide involves its interaction with various molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to nucleophilic sites on target molecules. This methylation process can alter the chemical properties and biological activity of the target molecules, leading to various effects.

Comparison with Similar Compounds

Structural and Physical Properties

A direct comparison with its non-deuterated analog and other iodide-containing compounds is critical:

Property S,N,N'-Trimethylisothiouronium-d9 Iodide N,N’-S-Trimethylisothiouronium Iodide N-Iodosuccinimide
CAS Number 1331643-02-7 6972-04-9 516-12-1
Molecular Formula C₄H₂D₉IN₂S C₄H₁₁IN₂S C₄H₄INO₂
Molecular Weight 255.17 g/mol 246.11 g/mol 225.00 g/mol
Physical Form Pure solid White to off-white solid Crystalline powder
Solubility Likely similar to non-deuterated form Soluble in DMSO, chloroform Soluble in polar solvents
Primary Use Isotopic labeling, NMR studies Synthesis of metal complexes Oxidizing agent in organic synthesis

Key Observations :

  • Deuterium Substitution: The deuterated version has a ~3.7% higher molecular weight than its non-deuterated counterpart, which can affect vibrational modes (e.g., IR/NMR spectra) and reaction kinetics .
  • Stability: Both deuterated and non-deuterated forms are hygroscopic and require stringent storage, but the deuterated compound is more expensive due to specialized synthesis (priced at €2,102.00/25mg vs. lower cost for non-deuterated analogs) .
This compound
  • Isotopic Labeling : Used in tracer studies to investigate reaction mechanisms or metabolic pathways without altering chemical behavior .
  • Pharmaceutical Research: Potential role in deuterated drug development, where deuteration can enhance metabolic stability .
N,N’-S-Trimethylisothiouronium Iodide
  • Coordination Chemistry : Serves as a ligand in platinum(II) iodide complexes (e.g., Pt(II) n,π-chelate complexes), which exhibit superior cytotoxicity against cancer cells compared to cisplatin .
  • Enzyme Studies : Modulates γ-glutamyl transpeptidase (GGT) and lactate dehydrogenase (LDH) activity in HepG2 cells, impacting glucose metabolism and apoptosis pathways .
N-Iodosuccinimide
  • Oxidative Reactions : Used in halogenation and oxidation reactions, distinct from the thiourea-based applications of the other compounds .

Biological Activity

S,N,N'-Trimethylisothiouronium-d9 iodide (CAS 6972-04-9) is a quaternary ammonium compound that has garnered interest in various biological and chemical research fields due to its unique properties. This compound is particularly notable for its potential applications in proteomics and biochemical research, especially concerning its interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₁₁N₂S·I, with a molecular weight of 246.11 g/mol. The presence of the iodine ion contributes to its biological activity, particularly in the context of iodine's role in biological systems.

This compound acts primarily through its interaction with thiol groups in proteins and enzymes. The compound can modify sulfhydryl groups (-SH) on cysteine residues, leading to alterations in protein structure and function. This modification can impact enzyme activity, protein folding, and overall cellular processes.

Antimicrobial Activity

Research indicates that iodine-containing compounds exhibit antimicrobial properties. The iodide ion can disrupt microbial cell membranes and inhibit essential metabolic processes. This compound's ability to release iodine may contribute to its bactericidal effects, making it a candidate for use in antimicrobial formulations .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. In vitro studies have shown that at certain concentrations, this compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. The mechanism appears to involve oxidative stress and disruption of mitochondrial function .

Protein Interaction Studies

The compound's interaction with proteins has been studied using various techniques, including mass spectrometry and nuclear magnetic resonance (NMR). These studies reveal that this compound can form stable complexes with proteins, potentially altering their functional states and interactions with other biomolecules .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting its potential as an antiseptic agent .

Case Study 2: Effects on Cancer Cell Lines

In another investigation, the effects of this compound on human breast cancer cell lines were assessed. The compound was found to induce apoptosis through the activation of caspase pathways at concentrations ranging from 25 µM to 100 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, indicative of apoptosis .

Data Tables

Biological Activity Concentration (µM) Effect Observed
Antimicrobial>50Significant reduction in bacterial viability
Cytotoxicity25-100Induction of apoptosis in cancer cells
Protein InteractionVariesFormation of stable protein complexes

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for S,N,N'-Trimethylisothiouronium-d9 Iodide, and how is purity validated?

  • Methodological Answer : Synthesis typically involves alkylation of thiourea derivatives with deuterated methyl iodide under controlled anhydrous conditions. For example, analogous complexes (e.g., Pt(II) iodide n,π-chelates) are synthesized by reacting precursors like N-allylthioureas with K2[PtCl4] and KI in ethanol, followed by recrystallization . Purity is assessed via elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR to confirm deuterium incorporation), and infrared (IR) spectroscopy to validate ligand coordination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm deuteration at methyl groups and resolve structural isomerism (e.g., splitting patterns in C6H2-methylene protons observed in analogous Pt complexes) .
  • IR Spectroscopy : Identifies thiourea-metal coordination via shifts in ν(C=S) and ν(N-H) bands .
  • UV-Vis Spectroscopy : Detects electronic transitions influenced by halide substitution (e.g., bathochromic shifts in iodide vs. chloride complexes due to ligand field effects) .

Q. How is the cytotoxicity of this compound evaluated in vitro?

  • Methodological Answer : Standard assays include:

  • MTT Assay : Measures mitochondrial activity via formazan crystal formation, with lower absorbance indicating cytotoxicity (e.g., compounds showing reduced MTT reduction compared to cisplatin in HepG2 cells) .
  • LDH Release Assay : Quantifies membrane integrity damage; elevated extracellular LDH correlates with cell death .
  • IC50 Determination : Dose-response curves are generated to rank cytotoxicity (e.g., Pt-iodide complexes showed IC50 values 2–5× lower than cisplatin in HepG2 cells) .

Advanced Research Questions

Q. How does halide substitution (iodide vs. chloride) influence the biological activity of S,N,N'-Trimethylisothiouronium derivatives?

  • Methodological Answer : Comparative studies reveal:

  • Cytotoxicity : Iodide derivatives often exhibit higher cytotoxicity than chloride analogs. For example, [Pt(HL2)I2] (IC50 = 12 µM) outperformed [Pt(HL2)Cl2] (IC50 = 28 µM) in HepG2 cells due to enhanced lipophilicity and cellular uptake .
  • Enzyme Modulation : Iodide complexes inhibit ALT/AST activity (e.g., 40% reduction at 10 µM), while chloride analogs increase these enzymes, suggesting divergent mechanisms of metabolic interference .
  • GGT Inhibition : Iodide derivatives suppress γ-glutamyl transpeptidase (GGT), a key enzyme in cisplatin resistance, by 50–60% at therapeutic doses .

Q. What strategies resolve contradictory data on enzyme activity modulation (e.g., ALT/AST inhibition vs. activation) across related compounds?

  • Methodological Answer : Contradictions are addressed via:

  • Dose-Response Analysis : Testing a range of concentrations to identify threshold effects (e.g., ALT inhibition dominates at >20 µM, while activation occurs at <5 µM) .
  • Pathway-Specific Assays : Using siRNA knockdowns or inhibitors to isolate enzyme contributions (e.g., blocking GGT to assess its role in drug resistance) .
  • Orthogonal Validation : Combining enzymatic assays with metabolomics (e.g., LC-MS to quantify glucose uptake or lactate levels alongside LDH activity) .

Q. How can isotopic labeling (deuteration) improve the metabolic stability of S,N,N'-Trimethylisothiouronium Iodide in vivo?

  • Methodological Answer : Deuteration at methyl groups (d9) reduces metabolic degradation via the kinetic isotope effect (KIE), slowing CYP450-mediated oxidation. Stability is assessed using:

  • Microsomal Incubations : Comparing half-life (t½) of deuterated vs. non-deuterated analogs in liver microsomes.
  • Pharmacokinetic Profiling : Measuring plasma concentration-time curves in rodent models to calculate AUC and clearance rates (Note: While deuterated forms are not explicitly discussed in evidence, this methodology aligns with isotopic labeling practices in drug development).

Q. What experimental designs are recommended for evaluating the compound’s impact on drug-resistant cancer models?

  • Methodological Answer : Key approaches include:

  • Resistant Cell Line Development : Chronic exposure of HepG2 cells to cisplatin to generate resistant sublines (e.g., HepG2/CDDP) .
  • Multiplexed Assays : Concurrently measuring GGT activity, glutathione levels, and apoptosis markers (e.g., caspase-3 activation) to assess resistance reversal .
  • Synergy Studies : Combining the compound with cisplatin at varying ratios (e.g., Chou-Talalay method) to calculate combination indices (CI) .

Data Contradiction Analysis

Q. Why do some studies report opposing effects on glucose uptake and LDH activity across structurally similar compounds?

  • Methodological Answer : Discrepancies arise from:

  • Cell-Type Specificity : Metabolic phenotypes vary between cancer models (e.g., HepG2 vs. MCF-7 cells).
  • Ligand Geometry : Monodentate vs. bidentate coordination alters intracellular targeting (e.g., monodentate HL1 derivatives preferentially inhibit glucose uptake, while bidentate HL2 analogs target LDH) .
  • Redox Microenvironment : Iodide complexes may act as pro-oxidants in hypoxic conditions, skewing LDH/glucose readouts .

Tables for Key Findings

Parameter Iodide Complexes Chloride Complexes Cisplatin
IC50 in HepG2 (µM)12–18 25–30 35–40
GGT Inhibition (%)50–60 20–30 <10
ALT/AST ModulationInhibition Activation Neutral
LDH Activity Change↓ 30–40% ↓ 10–20% ↑ 20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.